molecular formula C7H8O6 B1583990 3-Butene-1,2,3-tricarboxylic acid CAS No. 26326-05-6

3-Butene-1,2,3-tricarboxylic acid

Cat. No.: B1583990
CAS No.: 26326-05-6
M. Wt: 188.13 g/mol
InChI Key: WOZHZOLFFPSEAM-UHFFFAOYSA-N
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Description

3-Butene-1,2,3-tricarboxylic acid is an organic compound that can be found in plants and animals . It is a monomer, which means it can be used to form polymers such as copolymers . The molecular formula is C7H8O6 .


Molecular Structure Analysis

The molecular structure of this compound consists of a butene group (a four-carbon chain with a double bond) attached to three carboxylic acid groups . The average mass is 188.135 Da .


Chemical Reactions Analysis

The this compound is capable of participating in multiple hydrogen bonds due to its three COOH groups, which provide three hydrogen bond donors and three hydrogen bond acceptors .


Physical and Chemical Properties Analysis

This compound crystallizes in the form of needles . It has a molecular weight of 188.135 .

Scientific Research Applications

1. Structural Analysis and Supramolecular Assemblies

3-Butene-1,2,3-tricarboxylic acid demonstrates remarkable properties in forming hydrogen-bonded networks. Zhu and Zheng (2011) studied its crystallization in the monoclinic space group and found that it forms a hydrogen-bonded 2D network with a threefold interpenetration of supramolecular layers (Zhu & Zheng, 2011).

2. Electrochemical Synthesis Applications

In electrochemical processes, this compound derivatives can be synthesized from alkenes using various nickel-organic mediators, with CO2 serving as a C1-synthon. Bringmann and Dinjus (2001) explored the direct and mediated electrochemical reductive coupling reactions between alkenes and CO2, which resulted in various carboxylic acids, including derivatives of this compound (Bringmann & Dinjus, 2001).

3. Industrial Applications and Separation Processes

A study by Liu et al. (2016) on a zirconium-based metal-organic framework highlighted its potential in the separation of butene isomers. This framework, incorporating tricarboxylate linkers, exhibits significant stability and efficiency in separating industrially important butene isomers, highlighting a practical application of this compound in industrial processes (Liu et al., 2016).

4. Catalytic Alkylation

This compound derivatives have shown potential in catalytic alkylation processes. Tang, Scurto, and Subramaniam (2009) reported that acidic imidazolium ionic liquids, which can be derived from tricarboxylic acid structures, improved the efficiency of the 1-butene/isobutane alkylation process. This showcases the role of such compounds in enhancing industrial chemical processes (Tang, Scurto, & Subramaniam, 2009).

5. Coordination Polymers and Material Sciences

In the field of material sciences, coordination polymers constructed from benzene tricarboxylic acid, a related compound, have been synthesized and analyzed for their crystal structure, thermal, and magnetic properties. These studies, such as the one conducted by Nadeem, Bhadbhade, and Stride (2010), provide insights into the potential applications of this compound in developing advanced materials with specific thermal and magnetic properties (Nadeem, Bhadbhade, & Stride, 2010).

Future Directions

The ability of 3-Butene-1,2,3-tricarboxylic acid to form multiple hydrogen bonds could make it interesting for the development of new materials with unique properties . Its potential as a monomer for forming polymers also suggests possible applications in the creation of new types of plastics or resins .

Biochemical Analysis

Biochemical Properties

3-Butene-1,2,3-tricarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as a substrate for certain dehydrogenases, which catalyze the oxidation-reduction reactions involving this compound. Additionally, this compound can form complexes with metal ions, which may affect the activity of metalloenzymes. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. It can also affect the production of reactive oxygen species (ROS) and the overall redox state of the cell, impacting cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis and oxidation, leading to the formation of various degradation products. These products may have different biological activities, affecting the overall outcome of experiments. Understanding these temporal effects is crucial for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by various enzymes, including dehydrogenases and decarboxylases, leading to the formation of different metabolites. These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications. Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct microenvironments and interact with specific biomolecules. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, affecting its overall biological activity .

Properties

IUPAC Name

but-3-ene-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h4H,1-2H2,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZHZOLFFPSEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(CC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897136
Record name 3-Butene-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26326-05-6
Record name 3-Butene-1,2,3-tricarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26326-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butene-1,2,3-tricarboxylic acid
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Record name 3-Butene-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-butene-1,2,3-tricarboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of 4.3 parts by weight of methyl acrylate, 7.7 parts by weight of diethyl fumarate and 0.5 parts by weight of diphenyl(4-oxy-butyl)phosphine is boiled and refluxed for 10 hours in a nitrogen stream. Distillation of the reaction product mixture gave a 3-butene-1,2,3-tricarboxylic acid (1,2-diethyl, 3-methyl) ester. The ester of the tricarboxylic acid is converted to a high molecular weight carboxylic acid-producing composition by reacting same with a chlorinated polyisobutene having a molecular weight of about 1000 and a chlorine content of about 4.5% at a temperature ranging from about 80°-120° C. A mixture of approximately 2000 parts by weight of mineral oil, 3.0 equivalents of a polyoxyethylene triamine having an average molecular weight of about 1000 and approximately 3.0 equivalents of the above-mentioned high molecular weight tricarboxylic acid-producing composition is heated to temperatures of 150°-200° C. over a period of 15 to 20 hours. The resulting product is filtered to give a homogeneous mineral oil solution of the acylated polyamine.
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diethyl fumarate
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diphenyl(4-oxy-butyl)phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Butene-1,2,3-tricarboxylic acid interact with cotton cellulose, and what are the resulting effects?

A1: BTTA interacts with cotton cellulose through esterification, forming durable crosslinks between cellulose chains. [] This reaction is significantly enhanced by the presence of sodium hypophosphite (NaH2PO2) as a catalyst. [] The esterification process leads to improved wrinkle resistance, dimensional stability, and potentially other desirable properties in the treated cotton fabric. []

Q2: What is the role of sodium hypophosphite in the reaction between BTTA and cotton cellulose?

A2: Sodium hypophosphite acts as a catalyst, facilitating the esterification of cotton cellulose by BTTA. [] It achieves this through a two-step process:

  1. Anhydride Formation: NaH2PO2 lowers the temperature required for BTTA to form its reactive cyclic anhydride intermediate. [] This occurs even at temperatures as low as 120°C. []
  2. Esterification Catalysis: Above 180°C, NaH2PO2 reacts with the BTTA anhydride intermediate, further promoting the esterification reaction with the hydroxyl groups of cotton cellulose. []

Q3: Are there any spectroscopic techniques used to study the interaction of BTTA with cotton cellulose?

A3: Yes, Fourier Transform Infrared (FTIR) spectroscopy is a key technique used to study this interaction. [] FTIR analysis helps identify the formation of the BTTA anhydride intermediate on cotton and confirms the successful esterification by observing the appearance of new ester bonds. []

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